

Chemical structure of M435-1279

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Compound of Interest

Compound Name: M435-1279

Cat. No.: B10830081

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An In-Depth Technical Guide to **M435-1279**: A Novel UBE2T Inhibitor for Gastric Cancer Therapy

Introduction

M435-1279 is a novel small molecule inhibitor of the Ubiquitin-Conjugating Enzyme E2 T (UBE2T).^{[1][2][3]} Dysregulation of the Wnt/ β -catenin signaling pathway is a critical factor in the progression of several cancers, including gastric cancer.^[4] **M435-1279** has emerged as a promising therapeutic candidate by virtue of its ability to suppress the hyperactivation of this pathway. It achieves this by preventing the UBE2T-mediated degradation of the Receptor for Activated C Kinase 1 (RACK1), a key negative regulator of Wnt/ β -catenin signaling.^[1] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, biological activity, and experimental protocols associated with **M435-1279**, intended for researchers, scientists, and professionals in drug development.

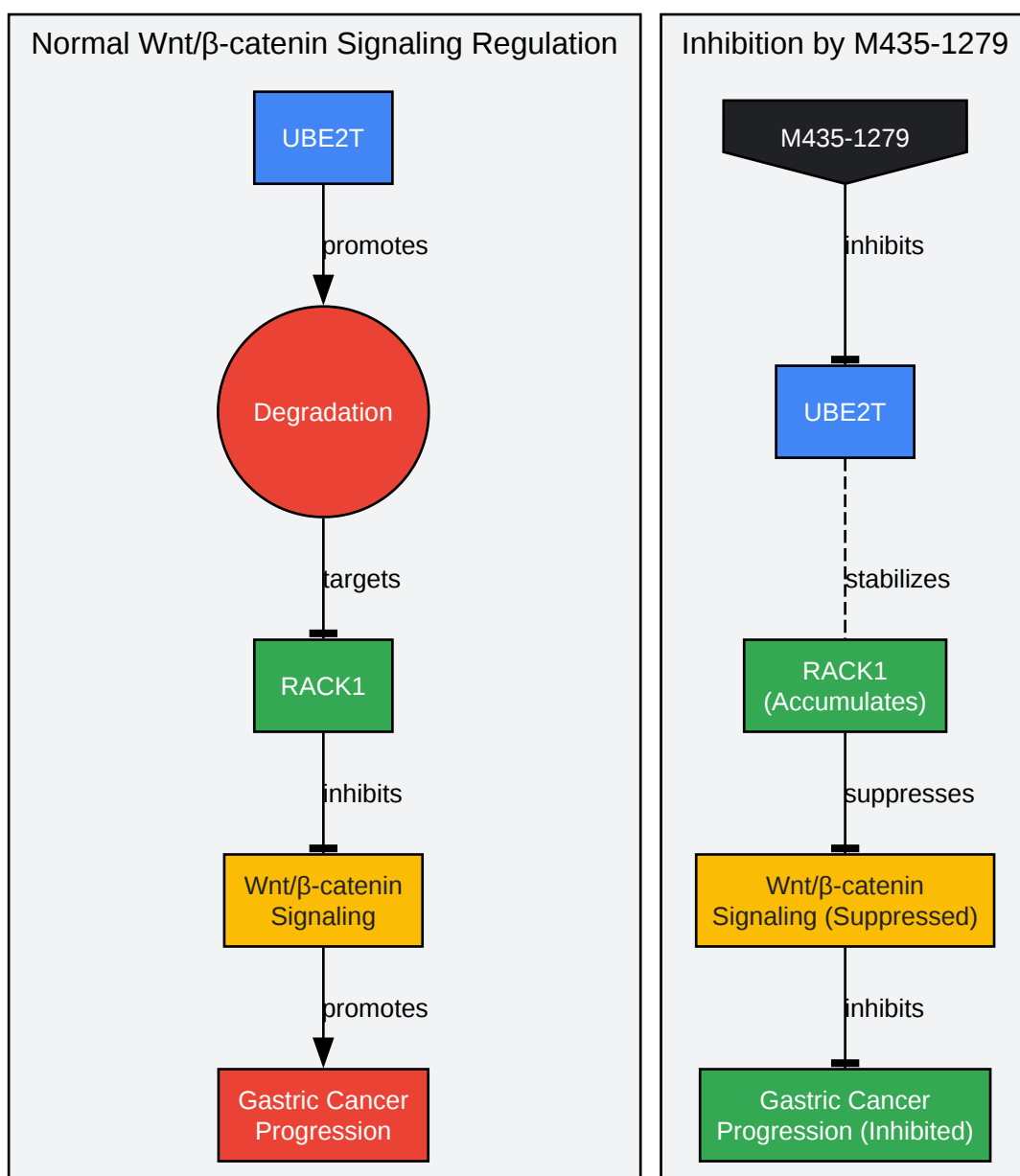
Chemical and Physical Properties

| Property | Value |
|-------------------|--------------|
| Molecular Formula | C18H17N3O5S2 |
| Molecular Weight | 419.47 g/mol |
| CAS Number | 1359431-16-5 |
| Appearance | Solid |
| Purity | ≥98% |

Mechanism of Action

M435-1279's primary mechanism of action is the inhibition of UBE2T, an enzyme implicated in the ubiquitination and subsequent proteasomal degradation of specific protein substrates. In the context of gastric cancer, elevated levels of UBE2T lead to the degradation of RACK1. RACK1 functions as a scaffold protein that negatively regulates the Wnt/ β -catenin signaling pathway. The degradation of RACK1 results in the hyperactivation of this pathway, promoting cancer progression.

M435-1279 directly binds to UBE2T, inhibiting its enzymatic activity. This inhibition prevents the ubiquitination of RACK1, leading to its accumulation in the cell. Increased levels of RACK1, in turn, suppress the Wnt/ β -catenin signaling cascade, resulting in decreased expression of downstream target genes like β -catenin and Ki-67, which are involved in cell proliferation.



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Caption: Signaling pathway of **M435-1279** in inhibiting gastric cancer progression.

Biological Activity

In Vitro Activity

M435-1279 has demonstrated significant growth inhibitory effects on various gastric cancer cell lines.

| Cell Line | Description | IC50 (µM) |
|-----------|------------------------------|-----------|
| HGC27 | Human gastric cancer | 11.88 |
| AGS | Human gastric adenocarcinoma | 7.76 |
| MKN45 | Human gastric cancer | 6.93 |
| GES-1 | Human gastric epithelial | 16.8 |

Binding Affinity

M435-1279 exhibits direct binding to its target, UBE2T.

| Target Protein | Binding Affinity (KD) |
|----------------|-----------------------|
| UBE2T | 50.5 µM |

In Vivo Activity

In a preclinical animal model, **M435-1279** has shown efficacy in slowing tumor growth.

| Animal Model | Tumor Type | Dosage and Administration | Outcome |
|------------------|-----------------|---|---|
| BALB/C nude mice | MKN45 xenograft | 5 mg/kg/day; intratumor injection for 18 days | Slowed tumor growth; increased RACK1 expression; decreased Ki-67 and β-catenin expression |

Experimental Protocols

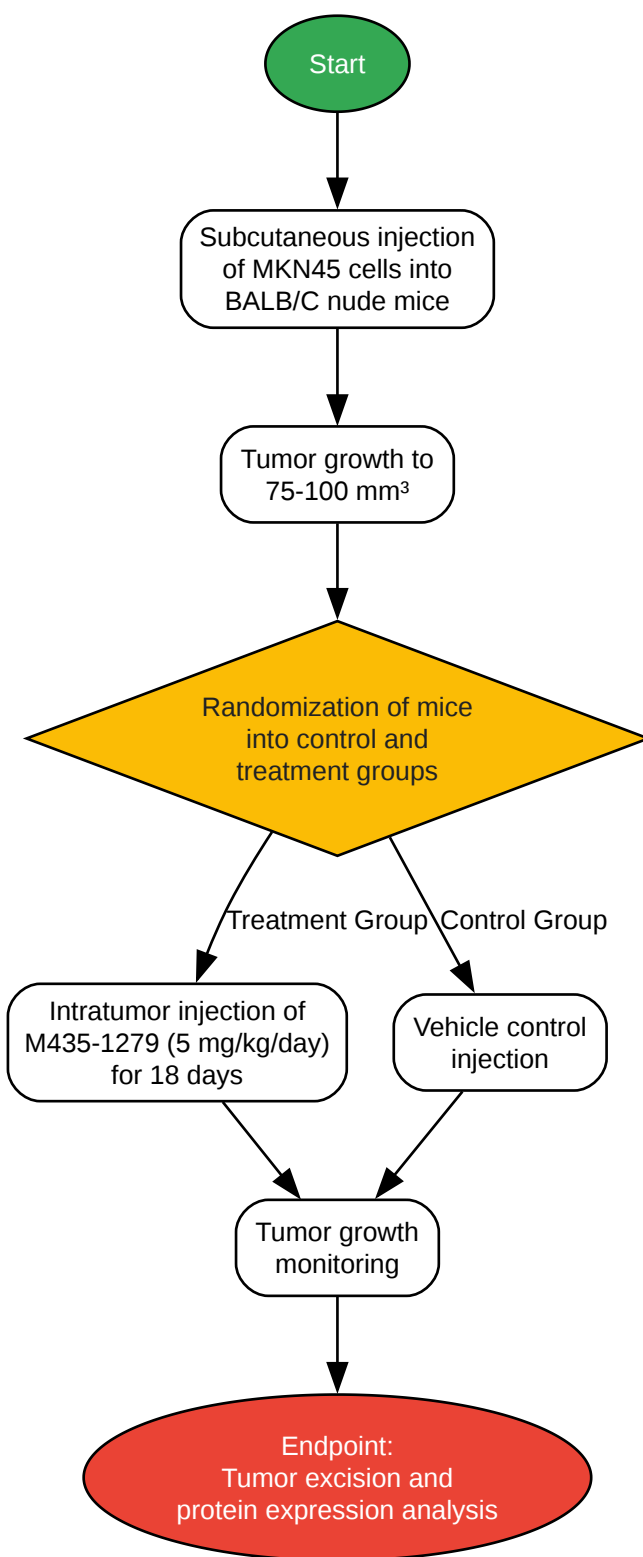
In Vitro Cell Viability Assay

- Cell Lines: HGC27, AGS, and MKN45 human gastric cancer cells.

- Treatment: Cells were treated with **M435-1279** at concentrations ranging from 0 to 31 μM (e.g., 0, 2, 4, 8, 16, 31 μM) for 48 hours.
- Analysis: Cell viability was assessed to determine the half-maximal inhibitory concentration (IC₅₀) for each cell line.

In Vivo Antitumor Activity

- Animal Model: BALB/C nude mice were subcutaneously injected with MKN45 cells to establish a xenograft model.
- Treatment Initiation: When tumors reached a volume of 75-100 mm³, the mice were randomized into treatment and control groups.
- Drug Administration: **M435-1279** was administered via intratumor injection at a dose of 5 mg/kg/day for 18 consecutive days.
- Endpoint Analysis: Tumor growth was monitored throughout the study. At the conclusion of the experiment, tumors were excised for immunohistochemical analysis of RACK1, Ki-67, and β -catenin protein expression levels.



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